Product packaging for 2-Oxa-5-azabicyclo[4.1.0]heptane(Cat. No.:CAS No. 166756-12-3)

2-Oxa-5-azabicyclo[4.1.0]heptane

Cat. No.: B2408499
CAS No.: 166756-12-3
M. Wt: 99.133
InChI Key: TWWBQCNHUYGMJP-UHFFFAOYSA-N
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Description

Bicyclic Heterocycles as Strategic Scaffolds in Organic Synthesis and Chemical Biology

Bicyclic compounds, which feature two fused rings, are of significant interest in organic synthesis. numberanalytics.com Their rigid frameworks offer a level of conformational constraint that is highly sought after in the design of biologically active molecules. This rigidity can lead to more selective interactions with biological targets, such as enzymes and receptors. The incorporation of heteroatoms like nitrogen and oxygen into these bicyclic systems further expands their chemical diversity and potential for specific molecular interactions. researchgate.net

Nitrogen- and oxygen-containing heterocycles are ubiquitous in nature and form the core of many pharmaceuticals. researchgate.netnih.gov Bicyclic versions of these heterocycles are considered "privileged scaffolds" in medicinal chemistry because they often exhibit favorable pharmacokinetic properties and can be readily functionalized to create libraries of diverse compounds for drug discovery. nih.gov The synthesis of these complex structures often relies on strategic, metal-catalyzed reactions to achieve high yields and stereoselectivity. researchgate.net

The Unique Structural Features of the 2-Oxa-5-azabicyclo[4.1.0]heptane Core

The this compound molecule is a distinctive bicyclic heterocycle characterized by a fused morpholine (B109124) and cyclopropane (B1198618) ring system. This unique arrangement, containing both an oxygen and a nitrogen atom, imparts specific chemical properties and a defined three-dimensional shape. The fusion of the three-membered cyclopropane ring to the six-membered morpholine-like ring introduces significant ring strain, which influences the molecule's reactivity.

A general strategy for the synthesis of this scaffold involves the diastereoselective cyclopropanation of dihydrooxazine precursors derived from amino acids like serine and threonine. rsc.org This method allows for the creation of stereochemically dense structures with multiple stereogenic centers. rsc.org The presence of both a secondary amine and an ether linkage within the core structure provides sites for further chemical modification, making it a versatile building block for more complex molecules.

Below is a table summarizing some of the key chemical properties of this compound.

PropertyValue
Molecular FormulaC₅H₉NO
Molecular Weight99.13 g/mol
IUPAC NameThis compound
InChI KeyTWWBQCNHUYGMJP-UHFFFAOYSA-N
Canonical SMILESC1COC2CC2N1

Data sourced from multiple chemical suppliers and databases. uni.lu

Contextualization within Bicyclic Aziridine (B145994) and Epoxide Chemistry

The structure of this compound contains elements related to both bicyclic epoxides and bicyclic aziridines. The cyclopropane ring fused to the morpholine can be viewed in the context of other strained ring systems.

Bicyclic Epoxides: Epoxides, or oxiranes, are three-membered rings containing an oxygen atom. libretexts.orglibretexts.org Their high ring strain makes them susceptible to ring-opening reactions by nucleophiles, a fundamental transformation in organic synthesis. bohrium.com Bicyclic epoxides, where the epoxide is fused to another ring, are important intermediates in the synthesis of complex natural products. researchgate.netrsc.org The stereochemistry of the epoxide and the regioselectivity of its ring-opening are key considerations in their synthetic applications. acs.org

Bicyclic Aziridines: Aziridines are the nitrogen analogs of epoxides and are also highly reactive due to ring strain. nih.govpsu.edu They serve as versatile building blocks for the synthesis of a variety of nitrogen-containing compounds. dnu.dp.uaresearchgate.net The development of methods for the synthesis of bicyclic aziridines, for instance, through photochemical transformations of pyridinium (B92312) salts, has expanded their utility in organic synthesis. acs.org The ring-opening of bicyclic aziridines can be a powerful tool for constructing larger, nitrogen-containing heterocyclic systems. acs.org

The this compound scaffold can be seen as a hybrid system that incorporates the structural features of a bicyclic system with heteroatoms analogous to both epoxides and aziridines within a larger ring framework. Its chemistry is influenced by the inherent properties of both the strained three-membered ring and the larger morpholine ring. A key synthetic approach to related bicyclic aziridines involves the intramolecular cyclization of haloalkoxy amines or amino alcohol derivatives. Similarly, the conversion of epoxides to aziridines is a known transformation in organic chemistry. chem-station.com

The table below presents research findings on the synthesis of the this compound core, highlighting the strategic use of cyclopropanation.

Starting MaterialReactionKey Features
Serine- or Threonine-derived DihydrooxazinesDiastereoselective cyclopropanation using diazoacetates with a Cu(I)OTf catalyst and a chiral t-BuBOX ligand.Provides access to enantiopure scaffolds with up to five stereogenic centers. The stereochemistry is controlled by the choice of starting amino acid and the chiral ligand. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO B2408499 2-Oxa-5-azabicyclo[4.1.0]heptane CAS No. 166756-12-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxa-5-azabicyclo[4.1.0]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-2-7-5-3-4(5)6-1/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWBQCNHUYGMJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2CC2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Oxa 5 Azabicyclo 4.1.0 Heptane and Analogues

Fundamental Approaches to the Bicyclic Aziridine (B145994) and Epoxide Systems

The construction of the strained bicyclo[4.1.0]heptane framework, which incorporates both an aziridine and an ether linkage, relies on a set of fundamental synthetic transformations. These methods are designed to build the core structure with efficiency and control.

Cyclopropanation Reactions for Bicyclic Framework Construction

Cyclopropanation represents a primary strategy for creating the three-membered ring of the 2-oxa-5-azabicyclo[4.1.0]heptane system. rsc.org This approach often involves the reaction of a suitable alkene precursor with a carbene or carbenoid species. A general strategy involves the transition metal-catalyzed cyclopropanation of amino acid-derived dihydrooxazine structures using diazoacetates. rsc.org

Gold-catalyzed cycloisomerization offers another pathway to related bicyclic systems. For instance, allyl 3,3-dimethylcyclopropenylcarbinyl ethers or sulfonamides can undergo cycloisomerization catalyzed by gold(I) chloride to yield 5-isopropylidene-3-oxa- and 3-azabicyclo[4.1.0]heptanes with high diastereoselectivity. acs.org This process involves the intramolecular cyclopropanation of an alkene by a gold carbene generated from the electrophilic ring opening of a cyclopropene (B1174273). acs.org

Other methodologies for constructing bicyclic frameworks include the Simmons-Smith cyclopropanation of allylic alcohols that possess a suitably positioned unsaturated acceptor. capes.gov.br Furthermore, carbene-mediated intramolecular cyclopropanation reactions on diazo intermediates are also employed for the synthesis of functionalized bicyclo[3.1.0]hexanes. nih.gov The use of photocatalysis with visible light has also emerged as a mild method for cyclopropanation, showing excellent functional group tolerance. organic-chemistry.org

Nucleophilic Substitution Strategies for Ring Formation

Intramolecular nucleophilic substitution is a key method for forming the heterocyclic rings within the bicyclic system. This strategy is particularly effective for creating the aziridine portion of the molecule. A common approach involves the cyclization of precursors like haloalkoxy amines or amino alcohol derivatives under basic conditions. The reaction typically proceeds through the formation of an intermediate, followed by an internal nucleophilic attack by the nitrogen atom to displace a leaving group, thereby closing the aziridine ring. nih.gov

The efficiency and regioselectivity of these ring-closing reactions are influenced by the length of the chain connecting the nucleophile and the electrophilic center, as well as the conformational biases of the substrate. youtube.com In bicyclic systems, the geometry of the molecule can impose significant constraints. For instance, nucleophilic attack can be sterically hindered at bridgehead carbons, making both S(_N)1 and S(_N)2 reactions difficult. quora.com The strain of the resulting ring system is also a critical factor; the formation of three-membered rings like aziridines is often kinetically favored despite their inherent strain. youtube.com

The formation of bicyclic aziridinium (B1262131) ions from precursors with a leaving group on a side chain is a related strategy. These reactive intermediates can then be opened by various nucleophiles to yield substituted piperidines and azepanes, demonstrating the utility of the bicyclic aziridine motif in accessing a variety of azaheterocycles. nih.govjove.com

Multi-step Synthetic Routes for Complex Scaffolds

The synthesis of complex, stereochemically dense scaffolds based on the this compound structure often requires multi-step sequences. rsc.org These routes are designed to allow for the introduction of multiple points of diversity and to control the stereochemistry at several centers. A prominent strategy begins with readily available β-hydroxy-α-amino acids, such as serine and threonine. rsc.org

A representative synthetic sequence involves:

Protection of the amino and carboxyl groups of the starting amino acid.

Formation of a dihydrooxazine ring system. rsc.org

A subsequent diastereoselective, transition metal-catalyzed cyclopropanation reaction to construct the bicyclic framework. rsc.org

This approach provides access to enantiomerically pure scaffolds in high yields over a few synthetic steps. rsc.org The resulting orthogonally protected structures can be further elaborated, making them valuable templates for the creation of diverse compound libraries for applications in drug discovery. rsc.org

Stereoselective Synthesis and Chiral Control in Bicyclic Systems

Achieving stereochemical control is paramount in the synthesis of this compound and its analogues, as the biological activity of such molecules is often highly dependent on their three-dimensional structure.

Asymmetric Transition Metal-Catalyzed Cyclopropanations (e.g., from Serine and Threonine Derivatives)

A powerful method for establishing stereochemistry during the synthesis of the this compound core involves asymmetric transition metal-catalyzed cyclopropanation. rsc.org By starting with chiral, non-racemic β-hydroxy-α-amino acids like L-serine or L-threonine, chirality is embedded in the dihydrooxazine precursor. rsc.org

The subsequent cyclopropanation step, often catalyzed by a copper(I) triflate complex in conjunction with a chiral bis(oxazoline) ligand (such as a t-BuBOX ligand), proceeds with a high degree of diastereoselectivity. rsc.org The stereochemical outcome of this key step is largely dictated by the chirality of the ligand employed. rsc.org This allows for the predictable generation of specific diastereomers of the bicyclic product.

Catalyst/Ligand SystemStarting Material DerivativeKey FeatureReference
Cu(I)OTf / chiral t-BuBOXSerine or ThreonineHigh diastereoselectivity in cyclopropanation rsc.org

This method highlights how the combination of a chiral substrate and a chiral catalyst can lead to excellent control over the formation of multiple stereocenters in a single transformation.

Diastereoselective and Enantioselective Approaches to this compound Structures

This is then amplified during the key cyclopropanation step, where the choice of a chiral ligand for the transition metal catalyst directs the approach of the carbene to the double bond of the dihydrooxazine intermediate. rsc.org This dual approach enables the synthesis of compounds with up to five stereogenic centers in an enantiopure form. rsc.org The ability to tune the stereochemistry by selecting different amino acid enantiomers or by changing the chiral ligand makes this a flexible and powerful strategy for generating stereochemically diverse bicyclic structures. rsc.org

The table below summarizes the key stereocontrol elements:

Stereocontrol ElementDescriptionOutcomeReference
Substrate ControlUse of enantiopure β-hydroxy-α-amino acids (e.g., L-Serine, L-Threonine).Establishes initial stereocenters in the dihydrooxazine precursor. rsc.org
Catalyst ControlEmployment of a chiral ligand (e.g., t-BuBOX) with a metal catalyst (e.g., Cu(I)OTf).Directs the diastereoselectivity of the cyclopropanation step. rsc.org

Generation and Utility of Bicyclic Aziridinium Ion Intermediates

Bicyclic aziridinium ions are highly reactive and synthetically valuable intermediates in the preparation of various nitrogen-containing heterocycles. nih.govnih.gov These transient species, characterized by a positively charged, three-membered aziridine ring fused to another ring, serve as powerful electrophiles. Their high ring strain facilitates regio- and stereoselective ring-opening reactions when attacked by nucleophiles, leading to the formation of larger, more complex aza-rings such as piperidines and azepanes. nih.govntu.edu.sg

A primary method for generating bicyclic aziridinium ions is through the in situ intramolecular nucleophilic attack of an aziridine nitrogen atom. nih.govnih.gov This process typically starts with a non-activated aziridine that has a side chain containing a suitable leaving group. nih.govnih.gov For instance, a precursor like 2-(4-hydroxybutyl)aziridine can be converted to its corresponding tosylate. nih.govfrontiersin.org The nitrogen atom of the aziridine ring then acts as an internal nucleophile, displacing the tosylate group to form a transient bicyclic aziridinium ion, such as 1-azoniabicyclo[4.1.0]heptane tosylate. nih.govnih.gov

This intramolecular cyclization is a key step that transforms a stable, non-activated aziridine into a highly reactive intermediate without the need for an external electrophile. nih.govsemanticscholar.org The resulting bicyclic ion is not typically isolated due to its high reactivity but is immediately subjected to reaction with a nucleophile. nih.gov The subsequent nucleophilic attack can occur at either the bridgehead or bridge carbon atoms of the aziridinium ion, leading to stereospecific ring-expansion and the formation of substituted piperidines or azepanes. nih.govsemanticscholar.org This strategy has proven effective in the asymmetric synthesis of several biologically active alkaloids. semanticscholar.orgresearchgate.net

A general scheme for this process is outlined below:

Scheme 1: General Formation of Bicyclic Aziridinium IonsGenerated code

The formation and stability of bicyclic aziridinium ions are governed by several critical factors. nih.gov The stability of these ions is often low, making their isolation and characterization challenging, though spectroscopic observation is sometimes possible with non-nucleophilic counter-anions. nih.gov

Key influencing factors include:

Substituents : The nature of the substituents on the aziridine ring and the side chain significantly impacts the reaction. Electron-donating groups on the nitrogen of a non-activated aziridine enhance its nucleophilicity, facilitating the initial intramolecular attack. nih.govsemanticscholar.org Conversely, electron-withdrawing groups make the aziridine "activated" and more susceptible to direct nucleophilic attack without forming a stable aziridinium ion first. nih.gov Substituents on the carbon framework can also exert steric and electronic effects that influence the rate of formation and the preferred conformation of the resulting ion. nih.govnih.gov

Ring Size : The size of the ring being formed during the intramolecular cyclization plays a crucial role. The formation of 1-azoniabicyclo[3.1.0]hexane and 1-azoniabicyclo[4.1.0]heptane systems from corresponding precursors is well-documented, indicating that the formation of five- and six-membered rings fused to the aziridine is favorable. nih.govnih.gov

Leaving Group : The efficiency of the cyclization is highly dependent on the quality of the leaving group. Good leaving groups, such as tosylates (OTs) or mesylates (OMs), are commonly used to facilitate the intramolecular displacement by the aziridine nitrogen. nih.govfrontiersin.org

Solvent Medium : The solvent can influence the stability of the charged aziridinium intermediate. Polar aprotic solvents like acetonitrile (B52724) (CH₃CN) or dichloromethane (B109758) (CH₂Cl₂) are often used to support the formation of these ionic species. nih.govfrontiersin.org

The interplay of these factors determines the feasibility of forming the bicyclic aziridinium ion and its subsequent reactivity, which is pivotal for its synthetic utility. nih.gov

Advanced Synthetic Transformations for Functionalized Derivatives

To expand the chemical diversity of the this compound framework, advanced synthetic methods are employed to introduce various functional groups. These transformations enable the creation of analogues with tailored properties, which is of significant interest in medicinal chemistry and materials science.

The introduction of halogen atoms, particularly fluorine, can dramatically alter the physicochemical properties of a molecule. The synthesis of gem-difluorinated analogues like 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane represents a key functionalization. enaminestore.com While specific synthetic routes for this exact compound are proprietary, general methods for the fluorination of bicyclic aziridines often involve ring-opening fluorination reactions or the cyclopropanation of an appropriate precursor with a difluorocarbene source. nih.govrsc.org

For instance, electrophilic fluorinating agents can react with bicyclic azaarenes to induce a ring-opening fluorination, resulting in the formation of a C(sp³)–F bond. nih.govelsevierpure.com Another approach is the selective fluoride (B91410) opening of an activated aziridine ring using reagents like (diethylamino)difluorosulfonium tetrafluoroborate (B81430) (XtalFluor-E). nih.govacs.org The regioselectivity of such ring-opening reactions can be highly dependent on the degree and stereochemistry of existing substituents. nih.gov

Table 1: Effect of Fluorine Substitution on Regioselectivity of Aziridinium Ring-Opening Data adapted from a study on fluorinated prolinol derivatives leading to bicyclic aziridinium ions. nih.gov

EntryPrecursor SubstituentsYield (%)Product Ratio (Piperidine/Pyrrolidine)
1Non-fluorinated70%50/50
2(4S)-Fluoro66%93/7
3(4R)-Fluoro58%50/50
44,4-Difluoro66%91/9

This data illustrates that strategic placement of fluorine atoms can act as a conformational control element, significantly influencing the reaction's outcome. nih.gov

Recent advancements have led to the development of transition-metal-free methods for constructing bicyclic systems. One such strategy is the radical oxidative cyclopropanation of aza-1,6-enynes. rsc.org This approach allows for the synthesis of functionalized aza-bicyclo[4.1.0]heptane derivatives through a cascade reaction that forms multiple bonds in a single step under mild conditions. rsc.orgresearchgate.net

This methodology is advantageous due to its operational simplicity and avoidance of potentially toxic and expensive transition metals. rsc.org The reaction is believed to proceed via a radical cascade mechanism. researchgate.netrsc.org For example, the K₂S₂O₈-mediated cyclization of 1,6-enynes can be initiated by iodide radicals, leading to functionalized scaffolds. researchgate.net These methods provide a sustainable route to valuable, highly functionalized azabicyclo[4.1.0]heptane-2,4,5-triones. rsc.org

Metal-catalyzed nitrene transfer is a powerful tool for forming C-N bonds, particularly in the synthesis of aziridines. wisc.educore.ac.uk This reaction involves a metal complex that facilitates the transfer of a nitrene group (a reactive nitrogen species) from a precursor, such as an azide (B81097) or an iminoiodinane, to an olefin. core.ac.ukusf.edu Intramolecular versions of this reaction are particularly useful for constructing bicyclic aziridines. psu.edu

Rhodium(II) and Copper(I) complexes are among the most effective catalysts for these transformations. psu.edumdpi.comnih.gov For example, rhodium(II) catalysts like Rh₂(esp)₂ can catalyze the intramolecular aziridination of olefinic sulfamates. psu.edunih.gov The choice of metal catalyst and ligands is crucial as it can control the chemo- and regioselectivity of the reaction, directing it towards aziridination over other potential pathways like C-H amination. wisc.edupsu.edu This approach has been used to generate aziridino-γ-lactones, which are versatile intermediates for synthesizing α,β-diamino acids. psu.edu

Table 2: Comparison of Metal Catalysts in Nitrene Transfer Reactions Illustrative data based on typical outcomes in aziridination reactions. mdpi.comnih.gov

CatalystNitrene PrecursorTypical SubstrateKey Characteristics
Copper Halides (e.g., CuCl)Bromamine-TOlefins (e.g., methyl cinnamate)Effective and inexpensive; reaction can be enhanced by ultrasound. nih.gov
Rhodium(II) Carboxylates (e.g., Rh₂(OAc)₄)Sulfamates + PhI(OAc)₂Olefinic sulfamatesCan favor C-H insertion; selectivity for aziridination is substrate-dependent. psu.edu
Rhodium(II) Espinoate (Rh₂(esp)₂)IminoiodinanesVinylcyclopropanesHighly regioselective; enables [5+1] cycloadditions to form six-membered rings. nih.gov
Cobalt(II) PorphyrinsAzidesStyrenes, AlkenesEnables asymmetric aziridination with high enantioselectivity. core.ac.ukusf.edu

These metal-catalyzed strategies provide efficient and selective routes to complex bicyclic aziridines, expanding the synthetic toolbox available for creating novel derivatives of this compound. wisc.edunih.gov

Strategies for Oxa- and Azabicyclo[n.1.0]alkan-1-yl Trifluoroborates

A notable approach for creating versatile building blocks for cross-coupling reactions involves the synthesis of oxa- and azabicyclo[n.1.0]alkan-1-yl trifluoroborates. researchgate.net An efficient, multigram-scale synthesis for these compounds has been developed, providing stable precursors for further chemical modification. researchgate.net Two primary strategies were investigated to achieve these key intermediates. researchgate.netresearchgate.net

The first strategy is based on the lithiation and subsequent borylation of 2-bromoallyl derivatives. This method involves the use of a strong lithium base to generate an organolithium species, which is then trapped with a boron electrophile. While viable, this pathway was found to be less efficient for larger-scale synthesis.

Table 1: Comparison of Synthetic Strategies for Heterabicyclo[n.1.0]alkan-1-yl Trifluoroborates

Strategy Description Advantages Disadvantages Reference
Lithiation-Borylation Formation of an organolithium intermediate from a 2-bromoallyl derivative, followed by reaction with a boron source. Direct approach. Less efficient for scale-up. researchgate.net

Ring Closing Metathesis and Palladium-Catalyzed Cyclopropanation in Bicyclic Synthesis

Ring-Closing Metathesis (RCM) and palladium-catalyzed cyclopropanation are powerful reactions in modern organic synthesis that have been applied to the construction of bicyclic systems like this compound.

RCM has proven to be a key step in the synthesis of related complex molecules, such as fused iminosugars containing the 2-azabicyclo[4.1.0]heptane skeleton. scispace.com In one example, a diene precursor was treated with a Grubbs catalyst to form a nine-membered nitrogen-containing ring, which is a larger bicyclic analogue. scispace.com The success of RCM often depends on reaction conditions, such as the slow addition of the catalyst, to favor the desired cyclized product over unwanted byproducts. scispace.com

Palladium-catalyzed cyclopropanation represents a mild and efficient method for forming the three-membered ring of the bicyclo[4.1.0]heptane core. researchgate.net Following the formation of a six-membered heterocyclic ring via hydroboration and RCM, a palladium catalyst can be used with a carbene source like diazomethane (B1218177) to install the cyclopropane (B1198618) ring. researchgate.net This step is crucial for completing the synthesis of azabicyclo[4.1.0]heptane derivatives. researchgate.net

Another approach involves the diastereoselective cyclopropanation of dihydrooxazine structures derived from amino acids. rsc.org This metal-catalyzed reaction, using diazoacetates in the presence of a copper(I) triflate catalyst and a chiral bis(oxazoline) ligand (t-BuBOX), allows for the construction of the this compound skeleton with a high degree of stereocontrol. rsc.org The stereochemistry of the final product is largely determined by the chirality of the ligand used in the cyclopropanation step. rsc.org Gold-catalyzed cycloisomerization of specific cyclopropene precursors has also been reported to yield 3-oxa- and 3-azabicyclo[4.1.0]heptanes with high diastereoselectivity. acs.org

Table 2: Key Cyclization Reactions in Bicyclic Synthesis

Reaction Catalyst/Reagents Application Outcome Reference
Ring-Closing Metathesis Grubbs Catalyst Formation of nine-membered N-heterocycles. Yields desired cyclic product over byproducts with optimized conditions. scispace.com
Palladium-Catalyzed Cyclopropanation Palladium catalyst, Diazomethane Formation of the cyclopropane ring in azabicyclo[4.1.0]heptane systems. Mild and efficient installation of the three-membered ring. researchgate.net
Copper-Catalyzed Cyclopropanation Cu(I)OTf, t-BuBOX ligand, Diazoacetates Diastereoselective synthesis of the this compound skeleton. High stereocontrol, tunable by the choice of chiral ligand. rsc.org

Synthesis of Backbone-Constrained Morpholine (B109124) Analogues (e.g., from 4R-Hydroxy-L-proline)

The synthesis of conformationally constrained scaffolds is a key strategy in medicinal chemistry to improve the biological activity and selectivity of drug candidates. The this compound structure is a prime example of a backbone-constrained morpholine analogue.

A general and effective strategy to access these scaffolds starts from readily available β-hydroxy-α-amino acids, such as L-serine and L-threonine. rsc.org This approach leads to stereochemically dense structures in a few, high-yielding steps. The inherent chirality of the starting amino acid provides a basis for stereochemical control, which can be further refined during the synthesis, particularly in the transition metal-catalyzed cyclopropanation step. rsc.org This methodology allows for the creation of diverse and geometrically defined libraries of compounds based on the this compound core. rsc.org

More complex chimeras that fuse morpholine and proline rings have also been developed. The synthesis of novel bridged morpholine-proline chimeras has been reported, starting from (4R)-hydroxy-L-proline. nih.gov These rigid, three-dimensional structures possess unique spatial orientations of the nitrogen and oxygen lone pairs, which can be valuable for designing peptidomimetics that interact with biological targets. nih.gov The synthesis of these complex fused systems underscores the utility of chiral pool starting materials like hydroxyproline (B1673980) in creating novel, backbone-constrained heterocyclic compounds.

Table 3: Starting Materials for Constrained Morpholine Analogues

Starting Material Target Scaffold Key Synthetic Features Reference
L-Serine, L-Threonine This compound Use of natural amino acids, high-yielding steps, diastereoselective cyclopropanation. rsc.org

Chemical Reactivity and Mechanistic Investigations of 2 Oxa 5 Azabicyclo 4.1.0 Heptane Systems

The Role of Ring Strain in Modulating Reactivity

The defining feature of the 2-oxa-5-azabicyclo[4.1.0]heptane system is the significant ring strain inherent in the fused cyclopropane (B1198618) ring. This strain is the primary driving force for many of its characteristic reactions, particularly ring-opening transformations. chemrxiv.orgscispace.comrsc.orgnih.gov The relief of this strain energy provides a thermodynamic advantage for reactions that lead to the cleavage of one of the cyclopropane bonds.

Comparative Analysis with Related Strained Ring Systems (e.g., Cyclopropane, Oxirane)

The reactivity of the this compound core can be understood by comparing it to simpler strained ring systems like cyclopropane and oxirane (epoxide).

Cyclopropane: Like cyclopropane, the bicyclic system readily undergoes ring-opening reactions. However, the presence of the fused oxa-aza ring and potential substituents can influence the regioselectivity and stereoselectivity of these openings in ways not observed in simple cyclopropanes. chemenu.com The inherent strain in the bicyclo[4.1.0]heptane framework makes it susceptible to ring expansion protocols. chemrxiv.orgscispace.comrsc.orgnih.gov

Oxirane: Similar to oxiranes, the this compound system can undergo nucleophilic ring-opening. The fused nature of the rings and the presence of the nitrogen atom introduce additional complexities. For instance, the regioselectivity of nucleophilic attack can be influenced by the electronic effects of both the oxygen and nitrogen atoms, as well as by the stereochemistry of the bicyclic framework.

The combination of these features in the this compound scaffold leads to a unique reactivity profile that has been exploited in the synthesis of complex nitrogen-containing molecules. thieme-connect.com

Nucleophilic Ring-Opening Pathways of the Bicyclic Core

Nucleophilic ring-opening is a cornerstone of the reactivity of this compound systems. These reactions are driven by the release of ring strain and are highly dependent on the nature of the nucleophile, substituents on the bicyclic core, and the presence of activating reagents.

Regioselectivity and Stereospecificity in Ring-Opening Reactions

The ring-opening of the this compound core can proceed with a high degree of regioselectivity and stereospecificity. The outcome is often a result of a complex interplay of steric and electronic factors.

Regioselectivity: Nucleophilic attack can occur at either of the two carbon atoms of the cyclopropane ring that are part of the fusion to the six-membered ring. The preferred site of attack is influenced by the substitution pattern on the bicyclic system. For instance, in related aziridinium (B1262131) ions, ring-opening with various nucleophiles proceeds in a highly regio- and stereoselective manner. researchgate.net The formation of five- or six-membered rings from related 1-en-6-ynes is dependent on the substituents on the alkene or at the tether, with the reaction proceeding via anti-attack of the alkene onto a platinum complex. researchgate.net

Stereospecificity: Ring-opening reactions often proceed via an SN2-type mechanism, resulting in an inversion of configuration at the center of attack. thieme-connect.com This stereospecificity is crucial for the synthesis of enantiomerically pure compounds. For example, the intramolecular photochemical [2+1]-cycloaddition to form azabicyclo[4.1.0]heptanes has been shown to be a concerted and highly stereospecific process. scispace.comrsc.org

The table below summarizes representative findings on the regioselectivity of ring-opening reactions in related systems.

Precursor/SystemReagent/ConditionsMajor Product TypeRegioselectivityRef
1-en-6-ynesPtCl2, alcohol/waterCarbocycles with alkoxy/hydroxy side chainsDepends on alkene/tether substituents researchgate.net
Bicyclic Aziridinium IonOrganocopper reagents2-Alkylsubstituted piperidinesHigh researchgate.net
Alkenyl Sulfamates[Cu(NCMe)4]PF6AziridinesExcellent thieme-connect.com

Influence of Substituents, Activating Reagents, and Nucleophile Characteristics on Reaction Outcomes

The outcome of nucleophilic ring-opening reactions is significantly influenced by several factors:

Substituents: The presence of substituents on the this compound core can direct the regioselectivity of nucleophilic attack through steric hindrance or electronic effects. For example, gem-difluoro substituents can significantly alter the reactivity and biological properties of the molecule. smolecule.com

Activating Reagents: The nitrogen atom in the bicyclic system can be activated to facilitate ring-opening. For instance, "non-activated" aziridines can be activated by forming an aziridinium ion in the presence of acids, making them more susceptible to nucleophilic attack. researchgate.net

Nucleophile Characteristics: The nature of the nucleophile plays a critical role. Stronger nucleophiles can promote ring-opening under milder conditions. A variety of nucleophiles, including those based on oxygen, nitrogen, and sulfur, have been successfully employed in the ring-opening of related aziridines. thieme-connect.com

Electrophilic Reactivity and Addition Reactions

While nucleophilic ring-opening is a dominant reaction pathway, the this compound system can also exhibit electrophilic reactivity. The π-character of the cyclopropane ring allows it to react with electrophiles. lasalle.edu

Electrophilic addition reactions typically involve the initial attack of an electrophile on the cyclopropane ring, leading to a carbocationic intermediate. lasalle.edu This intermediate is then trapped by a nucleophile. The regioselectivity of this process is governed by the stability of the resulting carbocation. The stereochemistry of the addition can be either syn or anti, depending on the specific mechanism and reagents involved. lasalle.edu For example, hydroformylation of related 7-methylenebicyclo[4.1.0]heptane has been achieved, yielding branched aldehydes. nih.gov

Formation and Transformation of Reactive Intermediates

The reactions of this compound systems can proceed through various reactive intermediates. The formation of a bicyclic aziridinium ion from a precursor like 4-hydroxybutylaziridine is a key step in certain alkylative ring-opening reactions. researchgate.net This intermediate is highly electrophilic and readily undergoes nucleophilic attack.

In photochemical reactions, visible light can induce the formation of singlet nucleophilic carbenes from suitable precursors, which then undergo rapid [2+1]-cycloaddition with tethered olefins to generate the bicyclo[4.1.0]heptane scaffold. scispace.comrsc.orgnih.gov These reactions are often highly stereospecific. scispace.comrsc.org Furthermore, the initially formed cyclopropane adducts can sometimes isomerize, suggesting the possibility of a ring-opening/ring-closing process. nih.gov

Generation and Divergent Pathways of Aziridinium Ylides

Aziridinium ylides are highly reactive zwitterionic intermediates that can be generated from aziridines, including bicyclic systems like this compound. These ylides are typically formed by the reaction of the aziridine (B145994) nitrogen with a carbene, often generated from a diazo compound in the presence of a metal catalyst. nih.gov The subsequent transformations of these ylides are diverse and can lead to a variety of nitrogen-containing heterocycles. The specific reaction pathway taken by the aziridinium ylide is influenced by several factors, including steric effects, the electronic nature of the substituents, and non-covalent interactions within the molecule. nih.govmdpi.com

The reactivity of aziridinium ylides is often tunable, allowing for divergent reaction outcomes from a common intermediate. nih.govchemrxiv.org For instance, depending on the reaction conditions and the nature of the carbene precursor, aziridinium ylides can undergo various rearrangements. One common pathway is a nih.govnih.gov-Stevens rearrangement, which can lead to the formation of dehydropiperidines, though sometimes in low yields due to the instability of the starting materials. nih.gov Another potential pathway involves a pseudo-1,4-sigmatropic rearrangement. mdpi.com

The stereochemical information embedded in the starting aziridine can be preserved in the final products, highlighting the stereospecific nature of these reactions. nih.gov Computational studies have been instrumental in understanding the rotational barriers around the C-N bond of the aziridinium ylide, which play a crucial role in determining the reaction outcome. nih.gov The ability to control the divergent pathways of aziridinium ylides provides a powerful tool for the synthesis of complex N-heterocyclic scaffolds. nih.gov

Stereocontrolled Formation and Reactions of Cationic Intermediates (e.g., 2-Amidoallyl Cations)

The this compound system can serve as a precursor to various cationic intermediates under specific reaction conditions. While the direct formation of 2-amidoallyl cations from this specific bicyclic system is not extensively detailed in the provided search results, the generation of related cationic species from aziridines is a known process. For instance, the ring-opening of aziridinium ions, which are cationic species, is a key step in many synthetic transformations. nih.gov

The stereochemistry of the starting bicyclic aziridine plays a crucial role in directing the stereochemical outcome of reactions involving these cationic intermediates. The inherent conformational rigidity of the bicyclic framework allows for a high degree of stereocontrol. nih.gov For example, in cycloaddition reactions involving related chiral alkenyl diazaborolidines, excellent stereoselection is achieved. nih.gov This principle of stereocontrol is fundamental in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule.

Reactions involving cationic intermediates derived from aziridines often proceed with high regio- and stereoselectivity due to the defined geometry of the starting material and the intermediate. nih.govx-mol.com The ability to control the formation and subsequent reactions of these cationic species is critical for the synthesis of stereochemically complex and biologically active molecules. nih.gov

Aziridine Ring-Expansion Reactions to Form Larger Azaheterocycles (e.g., Piperidines, Azepanes, Pyrrolidines)

The strain of the aziridine ring in the this compound system makes it susceptible to ring-expansion reactions, providing a versatile route to larger and more complex azaheterocycles such as piperidines, azepanes, and pyrrolidines. nih.govscispace.com These transformations typically involve the intramolecular or intermolecular attack of a nucleophile, leading to the cleavage of a C-N bond of the aziridine ring and the concomitant formation of a larger ring structure. nih.govx-mol.com

The regioselectivity of the ring-opening is a critical aspect of these reactions and can often be controlled by the nature of the substituents on the aziridine ring and the nucleophile employed. nih.govnih.gov For instance, the nucleophilic attack can occur at either the bridgehead or the bridge carbon of the bicyclic system, leading to different ring-expanded products. nih.gov

A common strategy involves the generation of a bicyclic aziridinium ion intermediate, which is then opened by a nucleophile. nih.govx-mol.com This approach has been successfully used to synthesize a variety of substituted piperidines and azepanes in a regio- and stereospecific manner. nih.gov The starting stereochemistry of the aziridine is often transferred to the final product, making this a powerful method for asymmetric synthesis. nih.govresearchgate.net

The choice of nucleophile and reaction conditions determines the type of azaheterocycle formed. While piperidines and azepanes are common products from the ring expansion of aziridines with appropriate side chains, the formation of pyrrolidines is also possible, particularly from different bicyclic azetidinium intermediates. nih.govnih.govresearchgate.net

Starting MaterialReagentsProduct(s)YieldReference
2-(4-tosyloxybutyl)aziridineMeCN, rt1-azabicyclo[4.1.0]heptane tosylate- x-mol.com
1-azabicyclo[4.1.0]heptane tosylateVarious nucleophilesSubstituted piperidines and azepanes- nih.govx-mol.com
Azetidines with 3-hydroxypropyl side chainActivation of alcohol, nucleophiles (cyanide, azide (B81097), acetate)Pyrrolidines and azepanes- nih.govresearchgate.net

Oxidation Reactions within the Bicyclic Framework (e.g., Alkene Oxidation)

The this compound framework can undergo various oxidation reactions. A notable example is the oxidative cyclopropanation of aza-1,6-enynes, which leads to the formation of functionalized azabicyclo[4.1.0]heptane derivatives. rsc.org This particular reaction is significant as it proceeds without the need for a transition metal catalyst, making it a more sustainable and straightforward method. rsc.org

This oxidative process can result in the formation of highly functionalized products, such as azabicyclo[4.1.0]heptane-2,4,5-triones, through the formation of four new bonds in a single step under mild conditions. rsc.orgresearchgate.net The mechanism of this reaction has been supported by control experiments and real-time mass spectrometry monitoring. rsc.org

Furthermore, the alkene moiety within a related bicyclic system, 2-oxa-bicyclo[2.2.1]heptane, has been shown to undergo oxidation. For instance, Dess-Martin periodinane oxidation can convert a hydroxyl group to a ketone. nih.gov While this is not a direct oxidation of an alkene within the core framework, it demonstrates that oxidative transformations can be performed on functional groups attached to the bicyclic scaffold.

Chemical Transformations of Peripheral Functional Groups on the this compound Scaffold

The this compound scaffold can be adorned with various functional groups, which can then undergo a wide range of chemical transformations. These modifications allow for the diversification of the core structure and the synthesis of a library of related compounds for various applications, including medicinal chemistry. researchgate.netrsc.org

For instance, a hydroxylmethyl group on a related 3-azabicyclo[4.1.0]heptane system has been used as a versatile handle for further functionalization, leading to the synthesis of novel bicyclic γ-amino acids. researchgate.net Similarly, in the 2-oxa-bicyclo[2.2.1]heptane system, a hydroxyl group can be transformed into a ketone via Dess-Martin oxidation, which can then be converted to an alkene through a Wittig reaction. nih.gov This hydroxyl group can also participate in a Steglich esterification to attach other molecules, such as the drug Indomethacin. nih.gov

In a different bicyclic system, 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes, various functional groups on the periphery, such as bromo and alkynyl groups, provide opportunities for further chemical modifications. rsc.org These handles are particularly useful in the context of DNA-encoded libraries, where diversification is key. rsc.org

The ability to perform chemical transformations on the peripheral functional groups without disrupting the core bicyclic structure is crucial for creating diverse molecular architectures with potentially different biological activities.

Bicyclic SystemFunctional Group TransformationReagents/Reaction TypeNew Functional Group/ProductReference
3-azabicyclo[4.1.0]heptaneHydroxymethyl group1-3 step sequencesBicyclic γ-amino acid researchgate.net
2-oxa-bicyclo[2.2.1]heptaneHydroxyl groupDess-Martin oxidationKetone nih.gov
2-oxa-bicyclo[2.2.1]heptaneKetoneWittig reactionAlkene nih.gov
2-oxa-bicyclo[2.2.1]heptaneHydroxyl groupSteglich esterification with IndomethacinEster nih.gov

Applications of 2 Oxa 5 Azabicyclo 4.1.0 Heptane in Advanced Organic Synthesis and Chemical Biology

Strategic Building Blocks for Complex Molecular Architectures

The strained aziridine (B145994) ring fused to the oxazine (B8389632) core makes 2-Oxa-5-azabicyclo[4.1.0]heptane a highly reactive intermediate, amenable to a variety of stereoselective transformations. This reactivity is harnessed by synthetic chemists to build intricate molecular frameworks that are often difficult to access through other methods.

The high ring strain of the bicyclic aziridinium (B1262131) ion, which can be generated from this compound, facilitates nucleophilic ring-opening reactions. This process allows for the regioselective and stereospecific introduction of various substituents, leading to a diverse array of larger, more complex heterocyclic systems. nih.gov The controlled cleavage of the C-N bonds of the aziridine moiety provides access to valuable scaffolds such as substituted piperidines and azepanes, which are prevalent in many biologically active compounds. nih.gov

For instance, the regioselective ring-opening of a related N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane with organocuprates or other nucleophiles has been demonstrated as an effective strategy for preparing highly functionalized piperidine (B6355638) derivatives. thieme-connect.comthieme-connect.com This method allows for the creation of disubstituted piperidines, which are considered privileged structures in medicinal chemistry due to their ability to bind to multiple receptors and enzymes. thieme-connect.com The reaction proceeds by nucleophilic attack, which opens the strained epoxide or aziridine ring, yielding trans-substituted hydroxypiperidines. thieme-connect.comthieme-connect.com Similarly, related bicyclic systems can undergo ring expansion to form seven-membered rings like oxazepines. samipubco.com This synthetic versatility makes this compound a key precursor for generating libraries of diverse heterocyclic compounds for drug discovery programs.

Precursor ScaffoldReaction TypeResulting HeterocycleKey Features
This compoundNucleophilic Ring-OpeningSubstituted PiperidinesRegio- and stereospecific, access to privileged medicinal scaffolds. thieme-connect.com
Bicyclic Aziridinium IonNucleophilic Ring-OpeningSubstituted AzepanesRing-expansion strategy for seven-membered heterocycles. nih.gov
Related Bicyclic PrecursorsRing Closure of Schiff BasesOxazepine DerivativesFormation of seven-membered rings containing oxygen and nitrogen. samipubco.com

In contemporary drug discovery, there is a significant emphasis on moving away from flat, aromatic molecules towards three-dimensional, sp3-hybridized structures. Molecules with a high fraction of sp3 carbons (Fsp3) often exhibit improved physicochemical properties, such as enhanced solubility, better metabolic stability, and higher selectivity, which can translate to greater clinical success. rsc.org

The this compound scaffold is an exemplary starting material for accessing this sp3-rich chemical space. nih.govresearchgate.net Its inherent three-dimensionality and complete saturation (Fsp3 = 1.0) make it an ideal building block for synthesizing novel, complex molecular architectures that are underrepresented in typical screening libraries. rsc.orgnih.gov The rigid bicyclic nature of the compound allows for the precise spatial projection of functional groups, enabling more specific interactions with biological targets. The use of such sp3-rich fragments is a key strategy in fragment-based lead discovery (FBLD) to generate hits for a wide range of biological targets. nih.govnih.gov

Synthetic Utility in Natural Product Synthesis and Analogue Design

The strategic application of this compound and its derivatives extends to the total synthesis of complex natural products and the design of their analogues. The ability to generate key heterocyclic cores via ring-opening reactions makes it a powerful tool in this domain.

A powerful synthetic strategy involves the formation of a transient bicyclic aziridinium ion from precursors like this compound, followed by a highly regio- and stereoselective alkylative ring-opening. researchgate.net This methodology has been successfully applied to the synthesis of various piperidine alkaloids. For example, the reaction of an in-situ-generated bicyclic aziridinium ion with organocopper reagents affords 2-alkylsubstituted piperidines, which are key intermediates in the synthesis of alkaloids like (±)-Conine and (+)-Epiquinamide. researchgate.net This approach allows for the efficient construction of the substituted piperidine core of these natural products, demonstrating the utility of the bicyclic aziridine scaffold in assembling complex alkaloid frameworks. researchgate.netwikipedia.org

The synthetic strategy centered on the ring-opening of bicyclic aziridinium ions is also applicable to other classes of natural products. nih.govresearchgate.net This approach has been highlighted as a potential route for synthesizing the core structures of biologically active molecules like Fagomine (B1671860) and Balanol. nih.govresearchgate.net

Fagomine, a polyhydroxylated piperidine alkaloid, and its derivatives can be synthesized through the ring-opening of iminosugar-derived aziridines with various nucleophiles. researchgate.net This underscores the importance of aziridine-containing scaffolds in accessing this class of glycosidase inhibitors. While various synthetic routes to fagomine exist, including enzymatic approaches, plos.org the aziridine-opening pathway provides a versatile chemical method for generating diverse analogues. researchgate.netnih.gov

Balanol, a potent inhibitor of protein kinase C (PKC), features a central hexahydroazepine ring system. nih.govnih.gov The synthesis of this seven-membered ring can be achieved through the ring-opening of a bicyclic aziridinium ion precursor, which delivers the requisite azepane core in a controlled manner. nih.gov This highlights the power of using strained bicyclic systems to construct the larger ring systems found in complex natural products.

Development of Conformationally Restricted Scaffolds

A key application of this compound in chemical biology and medicinal chemistry is its use in the design of conformationally restricted scaffolds. researchgate.net By replacing flexible structural elements in a biologically active molecule with a rigid bicyclic fragment, it is possible to lock the molecule into a specific, bioactive conformation. This can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. researchgate.netacs.org

The rigid framework of this compound serves as an excellent template for creating constrained analogues of known drugs or natural ligands. researchgate.net For example, it can be used to synthesize conformationally restricted amino acids, which are valuable tools for probing peptide and protein structures and for developing peptidomimetics with enhanced stability and activity. uni-regensburg.dedigitellinc.comuni-regensburg.de The replacement of a flexible morpholine (B109124) ring or a meta-substituted benzene (B151609) ring with a rigid bicyclic scaffold like a bicyclo[4.1.0]heptane or a related 2-oxa-5-azabicyclo[2.2.1]heptane can improve target engagement by reducing the entropic penalty of binding. researchgate.netresearchgate.netacs.org This strategy of rigidification is a widely used principle in modern drug design to access novel chemical space and develop improved therapeutic agents. researchgate.netgrygorenko.com


Templates for Geometrically Diversified Compound Libraries

The unique three-dimensional structure of this compound makes it an exceptional template for the construction of geometrically diversified compound libraries. nih.gov These libraries are crucial in drug discovery for exploring a wide range of chemical space and identifying novel bioactive molecules. The rigid bicyclo[4.1.0]heptane framework, which includes a cyclopropane (B1198618) ring fused to a morpholine-like moiety, imparts significant conformational constraint and stereochemical diversity to the resulting molecules.

A general and efficient strategy for synthesizing these novel, orthogonally protected scaffolds has been developed, which utilizes readily available starting materials such as the amino acids serine and threonine. nih.govresearchgate.netrsc.org This synthetic route leads to stereochemically dense structures in a few high-yielding steps. nih.govrsc.org The stereochemistry of the final scaffold can be precisely controlled by selecting different β-hydroxy-α-amino acids as starting materials or by employing a transition metal-catalyzed cyclopropanation step. nih.govresearchgate.netrsc.org This tunability is a key advantage, allowing for the systematic generation of diverse stereoisomers for screening. The resulting compounds are valuable as constrained templates for building libraries of compounds with varied geometric arrangements, which is a significant asset in the search for new therapeutic agents. nih.govresearchgate.netrsc.org

FeatureDescriptionReference
Scaffold Type Constrained, stereochemically dense bicyclic system. nih.gov
Key Structural Elements Fused cyclopropane and morpholine-like rings.
Starting Materials Readily available β-hydroxy-α-amino acids (e.g., Serine, Threonine). nih.govresearchgate.netrsc.org
Key Synthetic Step Stereoselective transition metal-catalyzed cyclopropanation. nih.govresearchgate.net
Primary Application Template for constructing geometrically diversified compound libraries for drug discovery. nih.gov

Design of Backbone-Constrained Amino Acid Analogues

The inherent structural features of the this compound scaffold make it a promising candidate for the design of backbone-constrained amino acid analogues. While direct synthesis of such analogues from this specific scaffold is an area of emerging research, its origin from amino acids like serine and threonine provides a strong foundation for this application. nih.govrsc.org The synthesis results in stereochemically dense and conformationally restricted structures, which are key characteristics for mimicking or stabilizing specific peptide conformations, such as β-turns or helical structures.

The concept of using rigid bicyclic systems to create constrained amino acid analogues is well-established. For instance, the related scaffold, 2-oxa-5-azabicyclo[2.2.1]heptane, has been successfully used as a platform to synthesize backbone-constrained γ-amino acid (GABA) analogues, including analogues of the drugs baclofen (B1667701) and pregabalin. researchgate.net Similarly, other azabicyclo[4.1.0]heptane skeletons have been employed in the synthesis of complex molecules like fused iminosugars. scispace.com These examples highlight the potential of the this compound core to serve as a novel framework for creating new classes of constrained amino acid analogues with unique three-dimensional topologies, which could be valuable tools in peptide and protein engineering.

Chemical Probes for Exploring Biological Receptor Interactions (general)

The rigid and stereochemically defined nature of this compound and its derivatives makes them valuable as chemical probes for investigating biological systems. Small-molecule chemical probes are essential tools for exploring and validating the function of proteins and their roles in disease. nih.gov The ability of the this compound scaffold to interact with biological molecules makes it a useful tool in biochemical research, particularly for studying enzyme mechanisms and protein-ligand interactions.

The mechanism of action for such compounds involves their ability to bind to specific molecular targets like enzymes or receptors, thereby modulating their activity. This interaction can trigger changes in cellular pathways and physiological responses. For example, interaction studies with the related 7-benzoyl-7-azabicyclo[4.1.0]heptane have shown its potential as a probe for studying enzyme interactions. smolecule.com Furthermore, nucleotide analogues containing the related 2-oxa-bicyclo[2.2.1]heptane system have been used to study interactions with P2Y receptors, demonstrating the utility of such rigid bicyclic systems in probing receptor binding sites. nih.gov The defined three-dimensional structure of this compound allows for the systematic exploration of the steric and electronic requirements of a biological target's binding pocket, providing valuable insights for the design of more potent and selective therapeutic agents.

Contributions to Material Science Research (e.g., Polymers and Ionic Liquids)

Beyond its applications in the life sciences, the this compound scaffold also holds potential for contributions to material science, particularly in the development of novel polymers and ionic liquids.

Polymers: The strained ring system of this compound, containing both an epoxide and an aziridine, suggests its suitability for ring-opening polymerization (ROP). ROP of bicyclic monomers is a known strategy for creating polymers with unique architectures. Research on the structurally similar 7-oxabicyclo[4.1.0]heptane (also known as 1,2-cyclohexene oxide) has demonstrated its ability to undergo polymerization to form poly(oxy-1,2-cyclohexylene). researchgate.net The high enthalpy of polymerization for this compound indicates a strong thermodynamic driving force for the reaction, a characteristic likely shared by the this compound system due to its inherent ring strain. The resulting polymers could possess interesting properties conferred by the heteroatoms in the polymer backbone.

Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that have a wide range of applications, including as solvents and electrolytes. The synthesis of ILs based on the 7-azabicyclo[2.2.1]heptane skeleton has been reported, where the rigid bicyclic structure forms the cationic component of the salt. researchgate.net These ILs have shown good electrochemical and thermal stabilities. researchgate.net Given that this compound is also a bicyclic amine, it could similarly serve as a precursor to novel cationic structures for the development of new classes of ionic liquids with potentially unique properties.

Compound/ScaffoldPotential Application in Material ScienceReference
7-Oxabicyclo[4.1.0]heptane Undergoes ring-opening polymerization to form poly(oxy-1,2-cyclohexylene). researchgate.net
7-Azabicyclo[2.2.1]heptane Forms the cationic core of novel ionic liquids with good thermal and electrochemical stability. researchgate.net
This compound Potential monomer for ring-opening polymerization and precursor for novel ionic liquids.

Spectroscopic and Computational Characterization of 2 Oxa 5 Azabicyclo 4.1.0 Heptane Systems

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental to confirming the molecular structure, verifying the mass, and assigning the stereochemistry of 2-Oxa-5-azabicyclo[4.1.0]heptane systems.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound derivatives. Both ¹H and ¹³C NMR are used to confirm the presence of the bicyclic framework.

In ¹H NMR, the signals corresponding to the bridgehead protons are typically found in the range of δ 3.34–4.61 ppm. The specific chemical shifts and coupling constants are highly dependent on the stereochemistry of the molecule (e.g., cis or trans fusion) and the nature of any substituents. For the related 1-azabicyclo[4.1.0]heptan-2-one, ¹H NMR analysis was crucial in assigning the chair conformation of the bridged morpholine (B109124) ring. researchgate.net Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish proton-proton and proton-carbon correlations, respectively, which helps in the unambiguous assignment of all signals.

The ¹³C NMR spectrum provides complementary information, with signals for the carbons of the bicyclic system appearing between δ 36–76 ppm. The precise chemical shifts help to confirm the connectivity and hybridization states of the carbon atoms within the strained ring system.

Nucleus Typical Chemical Shift Range (ppm) Notes
¹H3.34–4.61Bridgehead protons.
¹³C36–76Bicyclic carbon framework.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is used to confirm the molecular weight and elemental composition of this compound and to study its fragmentation patterns, which provides further structural evidence.

High-Resolution Mass Spectrometry (HRMS), often using electrospray ionization (ESI), is employed for exact mass verification. For the protonated molecule of this compound (C₅H₉NO), the expected exact mass [M+H]⁺ is m/z 100.0757. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for various adducts to aid in identification. uni.lu

The fragmentation of the bicyclo[4.1.0]heptane core under electron ionization (EI) typically involves cleavages of the strained cyclopropane (B1198618) ring. aip.org Characteristic fragmentation of the parent bicyclo[4.1.0]heptane includes the loss of ethene ([M–C₂H₄]⁺˙) and a methyl radical ([M–CH₃]⁺). aip.org For the analogous 7-oxabicyclo[4.1.0]heptane, the mass spectrum is dominated by ions resulting from complex rearrangements of the epoxide ring. nist.gov In this compound, fragmentation is expected to be directed by both the strained rings and the heteroatoms, leading to characteristic losses involving the oxygen and nitrogen moieties.

Adduct Formula Calculated m/z Predicted CCS (Ų)
[M+H]⁺C₅H₁₀NO⁺100.07569121.2
[M+Na]⁺C₅H₉NNaO⁺122.05763130.1
[M-H]⁻C₅H₈NO⁻98.06113124.3
[M]⁺C₅H₉NO⁺99.06786120.0

Data sourced from PubChemLite for this compound. uni.lu

Computational Chemistry and Theoretical Investigations

Computational methods provide deep insights into the structure, stability, and reactivity of this compound systems, complementing experimental findings.

Quantum Mechanical Studies of Reaction Pathways and Transition States

Quantum mechanical methods, such as Density Functional Theory (DFT), are powerful tools for investigating the thermodynamics and kinetics of reactions involving this compound. dokumen.pub These studies can map out entire reaction energy profiles, including the structures and energies of reactants, products, intermediates, and transition states.

For instance, DFT calculations have been used to determine the enthalpy of formation and bond dissociation energies for related bicyclic systems. In the context of synthesis, theoretical studies can elucidate the mechanism of key steps, such as the intramolecular cyclization used to form the bicyclic core. acs.org By modeling the transition states, researchers can understand the factors controlling stereoselectivity and predict how changes in catalysts or reaction conditions will influence the outcome.

Molecular Modeling for Conformational Analysis and Stability

The rigid bicyclo[4.1.0]heptane framework significantly constrains the possible conformations of the molecule. Molecular modeling techniques, ranging from molecular mechanics to higher-level quantum methods, are used to determine the most stable conformations and the energy barriers between them. nih.gov

Conformational analysis is critical because the specific three-dimensional arrangement of the atoms dictates the molecule's properties and biological activity. nih.gov For similar rigid bicyclic structures, modeling has shown that the constrained geometry eliminates the conformational flexibility seen in simpler morpholine derivatives, which can lead to enhanced selectivity for biological targets. Techniques like Exit Vector Plot (EVP) analysis have been used on other bicyclic systems to systematically analyze the conformational space and identify unique geometric parameters. researchgate.net

Prediction of Reactivity and Selectivity in Novel Transformations

Computational models can predict the reactivity and selectivity of this compound in new, unexplored chemical reactions. By calculating properties like molecular electrostatic potential, frontier molecular orbital energies (HOMO/LUMO), and atomic charges, chemists can identify the most likely sites for electrophilic or nucleophilic attack.

This predictive power is valuable in designing synthetic routes and functionalizing the scaffold. For example, computational modeling can predict steric and electronic barriers in nucleophilic substitution reactions, guiding the choice of reagents and protecting groups to avoid side reactions. Furthermore, understanding the conformational rigidity of the azabicyclo[4.1.0]heptane fragment through modeling can help rationalize its influence on binding affinity to biological targets, as a rigid structure can lead to a more entropically favorable binding event. researchgate.net

Future Directions and Emerging Research Avenues for 2 Oxa 5 Azabicyclo 4.1.0 Heptane Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of the 2-oxa-5-azabicyclo[4.1.0]heptane core and its derivatives is an area of active research, with a growing emphasis on sustainable and efficient methods. Traditional synthetic routes often rely on multi-step sequences and harsh reaction conditions. However, recent advancements are paving the way for more environmentally benign and atom-economical approaches.

A significant trend is the move away from heavy metal catalysts. For instance, a straightforward, transition-metal-free methodology for the oxidative cyclopropanation of aza-1,6-enynes has been developed to produce functionalized azabicyclo[4.1.0]heptane derivatives. nih.govrsc.org This method is noted for its operational simplicity, rapid reaction times, and compatibility with a wide range of functional groups. nih.govrsc.org Another sustainable approach involves the use of visible light to induce intramolecular [2+1] cycloadditions of nucleophilic siloxy carbenes, which can generate bicyclo[4.1.0]heptane scaffolds without the need for external photocatalysts or additives. rsc.orgscispace.com This photochemical method is highly stereospecific and represents an under-explored mode of reactivity for creating such bicyclic systems. rsc.orgscispace.com

Catalyst-free methods are also emerging. One such approach enables the synthesis of related pyran-fused 2-acetoxy-NH-aziridines from 2-amino-3-cyano-4-H-pyrans using iodobenzene (B50100) diacetate as an oxidant at room temperature. rsc.org The ready availability of starting materials and simple workup procedures make this an attractive strategy. rsc.org Gold-catalyzed cycloisomerization of cyclopropenes has also been shown to produce 3-oxa- and 3-azabicyclo[4.1.0]heptanes in excellent yields and with high diastereoselectivity, highlighting the potential of alternative catalytic systems.

Synthetic Methodology Key Features Sustainability Aspect Relevant Precursors
Transition-Metal-Free Oxidative Cyclopropanation Operates under mild conditions, rapid completion. nih.govrsc.orgAvoids the use of heavy metals. nih.govrsc.orgAza-1,6-enynes
Visible-Light-Induced [2+1] Cycloaddition Highly stereospecific, no external photocatalyst needed. rsc.orgscispace.comUtilizes light as a green energy source. rsc.orgscispace.comOlefins tethered to nucleophilic carbenes
Catalyst-Free Aziridination Room temperature reaction, simple workup. rsc.orgAvoids catalyst-related cost and waste. rsc.org2-Amino-3-cyano-4-H-pyrans
Gold-Catalyzed Cycloisomerization High yields and diastereoselectivity.Potential for low catalyst loading and high turnover numbers.Cyclopropenes

Exploration of Undiscovered Reactivity Patterns and Cascade Reactions

The strained epoxide and aziridine (B145994) rings within the this compound framework are primed for a variety of ring-opening and rearrangement reactions. While general reactivity such as oxidation, reduction, and nucleophilic substitution has been acknowledged, the exploration of more complex and undiscovered reactivity patterns is a key area for future research.

Cascade reactions, in particular, offer a powerful tool for rapidly increasing molecular complexity from this simple bicyclic core. A notable example is a photochemical cascade reaction that begins with the cyclopropanation of a carbene, followed by a ring-opening that initiates a retro-oxa-Michael reaction and subsequent Michael addition. rsc.org This type of reaction sequence can generate complex polycyclic structures in a single step. Similarly, palladium-catalyzed cascade reactions of related tricyclic aziridines have been shown to produce intricate tetracyclic amines through a diverted Tsuji–Trost sequence followed by an intramolecular Diels-Alder reaction. nih.gov

The selective opening of either the epoxide or the aziridine ring is a significant challenge and a focal point for future investigations. Achieving regioselective and stereoselective ring-opening with a variety of nucleophiles would provide access to a diverse array of functionalized morpholine (B109124) derivatives. The development of catalytic systems that can control this selectivity will be crucial.

Furthermore, ring expansion reactions are a promising avenue. For instance, both aza- and oxa-bicyclo[4.1.0]heptanes have been shown to undergo ring expansion with hydrazine (B178648) to form valuable heterocyclic frameworks. rsc.orgscispace.com Investigating the scope of this transformation with different reagents could lead to the synthesis of novel medium-sized and macrocyclic compounds. The potential for intramolecular transformations, where pendant functional groups react with the bicyclic core, also remains largely unexplored. researchgate.net

Reaction Type Description Potential Products
Cascade Reactions Multi-step transformations in a single pot, often triggered by a single event. nih.govrsc.orgComplex polycyclic and heterocyclic systems. nih.govrsc.org
Selective Ring-Opening Nucleophilic attack at a specific carbon atom of the epoxide or aziridine ring.Functionalized morpholine derivatives, amino alcohols.
Ring Expansion Insertion of atoms into the bicyclic framework. rsc.orgscispace.comMedium-sized and macrocyclic heterocycles. rsc.orgscispace.com
Intramolecular Rearrangements Thermally or catalytically induced rearrangements of the bicyclic scaffold. researchgate.netIsomeric heterocyclic structures.

Expansion of Applications in Diverse Chemical Research Fields

The unique three-dimensional and conformationally constrained nature of the this compound scaffold makes it a valuable building block, particularly in medicinal chemistry. Its rigid structure allows for the precise positioning of substituents in space, which is highly desirable for designing molecules that can interact selectively with biological targets. The sp3-rich character of this scaffold is also advantageous in drug discovery, as it can lead to improved physicochemical properties and clinical success rates. nih.gov

Currently, the primary application of this and related azabicyclo[4.1.0]heptane derivatives is as scaffolds for the synthesis of more complex molecules for drug discovery libraries. For example, a fused bicyclic heteroaromatic derivative containing a 2-oxa-5-azabicyclo[2.2.2]octanyl moiety has been patented as a modulator of TNF activity, highlighting the potential of these constrained systems in developing new therapeutics. google.com The use of such scaffolds as bioisosteres for substituted aryl fragments is another promising strategy in medicinal chemistry. nih.gov

Beyond medicinal chemistry, the applications of this compound are still in their infancy. The inherent reactivity of the epoxide and aziridine rings suggests potential applications in materials science. For example, the ring-opening of these functionalities could be exploited for the development of novel cross-linking agents in polymer chemistry, similar to how epoxides and aziridines are used individually. rsc.org The rigid bicyclic structure could impart unique thermal and mechanical properties to the resulting polymers.

Another emerging area is the use of chiral derivatives of this compound as ligands in asymmetric catalysis. The defined stereochemistry and the presence of coordinating oxygen and nitrogen atoms could allow for the creation of novel catalyst complexes for a variety of stereoselective transformations. The development of synthetic routes to enantiomerically pure forms of this scaffold is therefore of high importance.

Future research will likely see the expansion of applications for this versatile scaffold into new domains of chemical research, driven by a deeper understanding of its synthesis and reactivity.

Field of Application Current Role Future Potential
Medicinal Chemistry Building block for complex molecules and conformationally constrained templates. Development of specific therapeutic agents, use as bioisosteres. google.comnih.gov
Materials Science Largely unexplored.Monomers for novel polymers, cross-linking agents. rsc.org
Asymmetric Catalysis Largely unexplored.Chiral ligands for stereoselective synthesis.
Organic Synthesis Versatile synthetic intermediate.Starting material for the synthesis of other complex heterocyclic systems.

Q & A

Q. What are the common synthetic routes for 2-Oxa-5-azabicyclo[4.1.0]heptane?

A primary method involves nucleophilic substitution using tert-butyl (2-bromoethyl)carbamate and this compound hydrochloride in the presence of DIPEA (diisopropylethylamine) as a base. The reaction proceeds in DMSO at 40°C for 16 hours, followed by extraction with ethyl acetate and silica gel chromatography for purification . Alternative routes include cyclopropanation of serine- or threonine-derived oxazines via transition metal-catalyzed reactions, yielding stereochemically dense bicyclic structures .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation typically employs mass spectrometry (MS) and nuclear magnetic resonance (NMR). For example, tert-butyl (2-(2-oxa-5-azabicyclo[4.1.0]heptan-5-yl)ethyl)carbamate exhibits a molecular ion peak at m/z 243.1 (M+1) in MS, while its hydrochloride derivative shows a peak at m/z 143.1 (M+1) . NMR analysis (¹H and ¹³C) is critical for verifying bridgehead proton environments and heteroatom positioning.

Q. What purification techniques are effective for isolating this compound derivatives?

Silica gel chromatography is widely used for intermediates like tert-butyl carbamate derivatives . For stereoisomers, chiral HPLC or recrystallization from ethanol/water mixtures can resolve enantiomers, as demonstrated in the synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane derivatives .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of bicyclic derivatives?

Stereochemistry is modulated by selecting chiral starting materials (e.g., trans-4-hydroxy-L-proline) and optimizing reaction conditions. For example, Portoghese’s method employs NaOMe/MeOH under reflux to cyclize intermediates, preserving stereochemical integrity . Transition metal catalysts (e.g., Pd/C) in hydrogenation steps further refine stereoselectivity .

Q. What mechanistic insights support the transition-metal-free cyclopropanation of aza-enynes?

Radical-mediated pathways are proposed for oxidative cyclopropanation. Control experiments using ESI-MS real-time monitoring reveal transient radical intermediates, while the absence of metal catalysts suggests a peroxide-mediated initiation step. This method forms four bonds in one step, yielding azabicyclo[4.1.0]heptane-2,4,5-triones .

Q. How do computational studies enhance understanding of reactivity in bicyclic systems?

Density functional theory (DFT) calculations predict regioselectivity in ring-opening reactions. For example, the strained cyclopropane ring in this compound facilitates nucleophilic attack at the bridgehead carbon, consistent with experimental observations of HCl-mediated cleavage .

Q. What challenges arise in scaling up synthetic protocols for academic research?

Key issues include:

  • Low yields in multi-step syntheses : E.g., Portoghese’s route requires seven steps with cumulative yields ~50% .
  • Stereochemical drift : Acidic or high-temperature conditions may racemize chiral centers, necessitating mild reaction conditions .
  • Purification complexity : Co-elution of diastereomers in chromatography demands optimized solvent systems.

Applications in Drug Discovery

The constrained bicyclic framework serves as a scaffold for bioactive molecule libraries. For example, derivatives like N-(3-chloro-4-fluorophenyl)-2-((3-(3-fluoropiperidin-1-yl)propyl)amino)-N’-hydroxy-1H-imidazo[4,5-b]pyridine-7-carboximidamide exhibit potential in kinase inhibition studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.